![molecular formula C36H51O12-3 B14651593 4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate CAS No. 51821-88-6](/img/structure/B14651593.png)
4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate is an organic compound characterized by its benzene ring substituted with three octyloxycarbonyl groups and three carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate typically involves the esterification of benzene-1,2,3-tricarboxylic acid with octanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Starting Material: Benzene-1,2,3-tricarboxylic acid
Reagent: Octanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Conditions: Reflux in an organic solvent such as toluene or xylene
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst (e.g., iron(III) chloride)
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
Hydrolysis: Benzene-1,2,3-tricarboxylic acid and octanol
Substitution: Various substituted benzene derivatives
Oxidation: Quinones
Reduction: Hydroquinones
Scientific Research Applications
4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of advanced materials with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological studies, its interactions with biomolecules may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,3-tricarboxylic acid: The parent compound without the octyloxycarbonyl groups.
4,5,6-Tris(methoxycarbonyl)benzene-1,2,3-tricarboxylate: A similar compound with methoxycarbonyl groups instead of octyloxycarbonyl groups.
4,5,6-Tris(ethoxycarbonyl)benzene-1,2,3-tricarboxylate: A similar compound with ethoxycarbonyl groups.
Uniqueness
4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate is unique due to the presence of long-chain octyloxycarbonyl groups, which impart distinct physical and chemical properties
Properties
CAS No. |
51821-88-6 |
|---|---|
Molecular Formula |
C36H51O12-3 |
Molecular Weight |
675.8 g/mol |
IUPAC Name |
4,5,6-tris(octoxycarbonyl)benzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C36H54O12/c1-4-7-10-13-16-19-22-46-34(43)28-26(32(39)40)25(31(37)38)27(33(41)42)29(35(44)47-23-20-17-14-11-8-5-2)30(28)36(45)48-24-21-18-15-12-9-6-3/h4-24H2,1-3H3,(H,37,38)(H,39,40)(H,41,42)/p-3 |
InChI Key |
YCWBUFVLFWEXCJ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C(=C(C(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)OCCCCCCCC)C(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



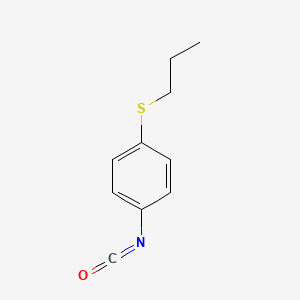
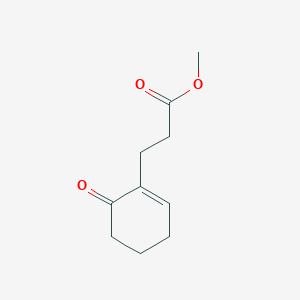
![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)
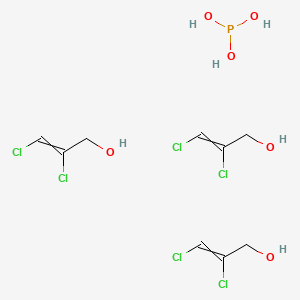

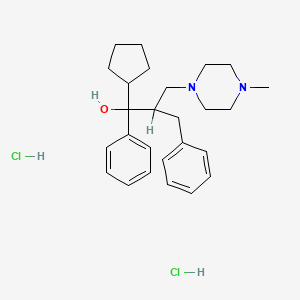
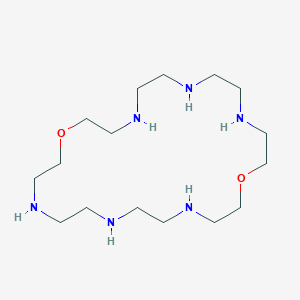
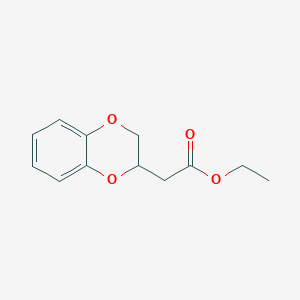
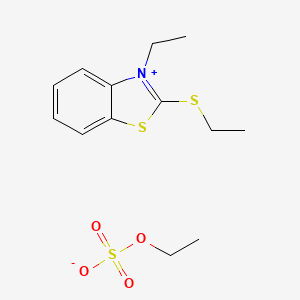
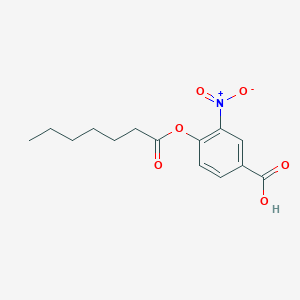
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)
